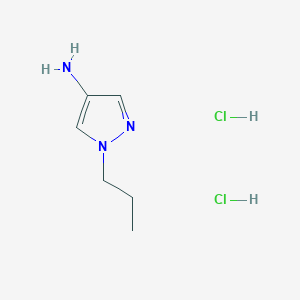

1-Propyl-1H-pyrazol-4-ylamine dihydrochloride

Description

Properties

IUPAC Name |

1-propylpyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-2-3-9-5-6(7)4-8-9;;/h4-5H,2-3,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTNEZJAWQMUNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Propyl-1H-pyrazol-4-ylamine dihydrochloride is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with a propyl group at the 1-position and an amino group at the 4-position. The compound's molecular formula is C6H13Cl2N3, and it appears as a white crystalline solid that is soluble in water due to its dihydrochloride form .

Biological Activities

The biological activities of this compound are largely derived from the general properties of pyrazole derivatives. Research has highlighted several key areas of activity:

1. Antimicrobial Activity

Pyrazole derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that modifications in the structure can enhance efficacy against various bacterial strains. For instance, compounds with similar structures have exhibited significant activity against E. coli and S. aureus, suggesting potential for developing new antimicrobial agents .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. For example, compounds structurally related to 1-propyl-1H-pyrazol-4-ylamine have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that such compounds could be beneficial in treating inflammatory diseases .

3. Anticancer Properties

Recent studies have explored the antiproliferative effects of pyrazole derivatives on various cancer cell lines. Notably, some compounds have shown selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents. For instance, certain derivatives have inhibited the proliferation of liver cancer (HepG2) and cervical cancer (HeLa) cell lines .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:

- Enzyme Inhibition : Pyrazole derivatives can act as inhibitors of various enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : These compounds may bind to specific receptors, influencing signaling pathways that regulate inflammation and cell proliferation.

Case Studies and Research Findings

Several studies provide insights into the biological activity of pyrazole derivatives:

Scientific Research Applications

Medicinal Chemistry

1-Propyl-1H-pyrazol-4-ylamine dihydrochloride serves as a crucial building block for synthesizing more complex heterocyclic compounds with potential therapeutic properties. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. For instance, several studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6, making them candidates for anti-inflammatory drug development .

Biological Research

In biological studies, this compound has been employed in enzyme inhibition and receptor modulation research. It contributes to drug discovery efforts targeting various diseases by serving as a model compound to study interactions with biological targets. Initial data suggests that it may bind to specific receptors or enzymes involved in inflammatory pathways, indicating its potential therapeutic implications .

Industrial Applications

Beyond medicinal uses, this compound has applications in agrochemicals and dyes due to its unique structural properties. Its ability to undergo various chemical reactions allows for further derivatization, enhancing its utility in industrial settings.

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in therapeutic applications:

These studies illustrate the broad spectrum of biological activities associated with pyrazole derivatives and their potential as lead compounds in drug development.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Pyrazole derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Propyl vs. Propynyl: The saturated propyl group in the target compound likely improves metabolic stability compared to the rigid, electron-deficient propynyl group .

- Amine Position: The 4-position amine in the target compound may confer higher basicity, influencing interactions with biological targets (e.g., enzymes or receptors) .

Salt Form and Solubility

Dihydrochloride salts are widely used to improve solubility and bioavailability:

- Biogenic Amines (): Putrescine and cadaverine dihydrochlorides are standard references in analytical chemistry due to their high water solubility (>1000 mg/L in stock solutions) . This suggests the target compound’s dihydrochloride form is similarly soluble.

- Pharmaceutical Applications (): Trientine dihydrochloride (a copper chelator) demonstrates the pharmaceutical viability of dihydrochloride salts, emphasizing their stability and tolerability in drug formulations .

Functional Group Modifications

- Amine vs. Hydrazine (): Compounds like (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine exhibit isomerization under varying conditions, whereas the target compound’s primary amine group likely offers greater stability .

- Azoamidine Dihydrochlorides (): Water-soluble initiators (e.g., 2,2’-azobis compounds) highlight the role of dihydrochloride salts in enhancing reactivity and thermal stability in polymerization .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride typically involves the preparation of the pyrazole core followed by functional group transformations to introduce the propyl substituent and amine functionality. The dihydrochloride salt is formed by protonation of the amine groups with hydrochloric acid, enhancing solubility and stability.

Preparation of Pyrazole Core and Derivatives

A key precursor in the synthesis is a pyrazole carboxylic acid derivative or its activated forms such as esters or acid chlorides. According to patent US5624941A, the pyrazole-3-carboxylic acid derivatives can be converted into amides by treatment with primary amines, followed by reduction to the corresponding amines using metal hydrides like lithium aluminum hydride or borane-tetrahydrofuran complex under reflux conditions.

- Conversion of ester to acid chloride or mixed anhydride using reagents such as ethyl chloroformate in the presence of a base (e.g., triethylamine).

- Reaction of acid chloride with a primary amine (e.g., propylamine) to form the amide intermediate.

- Reduction of the amide to the amine using lithium aluminum hydride (LiAlH4) or BH3-THF complex.

- Formation of the dihydrochloride salt by treatment with hydrochloric acid.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Ester to acid chloride | Ethyl chloroformate, triethylamine, 0–25°C | Inert atmosphere, dichloromethane solvent |

| Acid chloride to amide | Primary amine (e.g., propylamine), ethanol | Room temperature, mild conditions |

| Amide reduction | LiAlH4 or BH3-THF, reflux in THF | Controlled addition, cooling during LiAlH4 addition |

| Salt formation | HCl gas or aqueous HCl | Formation of dihydrochloride salt for stability |

Reduction Step: Amide to Amine

The reduction of the amide intermediate to the corresponding amine is a critical step. The use of lithium aluminum hydride is common but requires careful temperature control due to its high reactivity. Alternatively, borane-THF complex provides a milder reduction environment, often preferred for sensitive substrates.

Formation of this compound

After obtaining the free amine, the dihydrochloride salt is prepared by treatment with hydrochloric acid, typically by bubbling HCl gas through a solution of the amine or by adding aqueous HCl. This salt form improves the compound’s solubility and handling properties, especially for biological applications.

Research Findings and Optimization

- The patent literature emphasizes the importance of reaction atmosphere (inert gas) and temperature control to maximize yield and purity during amide formation and reduction steps.

- The choice of reducing agent affects the reaction time and byproduct profile; BH3-THF is often preferred for cleaner reactions.

- Salt formation with hydrochloric acid is a straightforward method to obtain a stable, crystalline dihydrochloride salt suitable for pharmaceutical formulations.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Ester activation | Conversion to acid chloride | Ethyl chloroformate, triethylamine | 0–25°C, inert atmosphere | Activated intermediate |

| Amide formation | Reaction with primary amine | Propylamine, ethanol | Room temperature | Amide intermediate |

| Reduction to amine | Metal hydride reduction | LiAlH4 or BH3-THF, THF reflux | Cooling during addition | Free amine |

| Salt formation | Protonation with HCl | HCl gas or aqueous HCl | Ambient | Dihydrochloride salt |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-propyl-1H-pyrazol-4-ylamine dihydrochloride?

- Methodology : React 1-propyl-1H-pyrazol-4-amine with hydrochloric acid (HCl) gas in anhydrous ethanol under an inert atmosphere (e.g., nitrogen). The stoichiometry should ensure two equivalents of HCl to form the dihydrochloride salt. Purify via recrystallization from methanol or ethanol to remove unreacted amines .

- Validation : Monitor reaction completion using thin-layer chromatography (TLC) and confirm the product via elemental analysis (C, H, N) and ion chromatography (Cl⁻ content) .

Q. How should researchers characterize the purity and structure of this compound?

- Techniques :

- X-ray crystallography : Use SHELXL for structure refinement to resolve bond lengths and angles, especially for the protonated amine and chloride ions .

- NMR spectroscopy : Assign peaks for the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and propyl chain (δ 0.9–1.5 ppm for CH₃, δ 1.6–2.0 ppm for CH₂) .

- Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺ for the free base and [M+2HCl-H]⁺ for the dihydrochloride) .

Q. What storage conditions optimize stability for this dihydrochloride salt?

- Recommendations : Store in airtight containers under anhydrous conditions (e.g., desiccated with silica gel) at 2–8°C. Avoid exposure to moisture, as dihydrochlorides are hygroscopic and may degrade via hydrolysis .

- Stability testing : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Approach : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to analyze electron density maps, focusing on the pyrazole ring’s electrophilic sites. Molecular docking (AutoDock Vina) can simulate interactions with enzymes like lysine-specific demethylases (LSD1), comparing binding affinities to analogs (e.g., bomedemstat dihydrochloride) .

- Validation : Cross-reference computational results with in vitro enzyme inhibition assays (IC₅₀ measurements) .

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data?

- Case example : If NMR suggests a planar pyrazole ring but XRD shows slight distortion, use synchrotron radiation to collect high-resolution XRD data. Refine with SHELXL’s TWIN/BASF commands to account for potential twinning or disorder .

- Complementary techniques : Pair solid-state NMR with IR spectroscopy to confirm hydrogen bonding between NH₂⁺ and Cl⁻ ions .

Q. What strategies optimize synthetic scalability while maintaining yield?

- Process refinement : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent, in the amidation step. Implement continuous flow chemistry for HCl gas introduction to enhance reproducibility .

- Quality control : Use in-situ FTIR to monitor HCl incorporation and avoid over-acidification, which can lead to byproducts .

Q. How does the dihydrochloride form influence pharmacological activity compared to the free base?

- Mechanistic insights : The dihydrochloride salt increases aqueous solubility and bioavailability, enhancing cellular uptake. Test in vitro using Caco-2 cell permeability assays and compare plasma concentration-time curves (AUC) in rodent models .

- Gene expression profiling : Treat cell lines (e.g., cancer models) and perform RNA-seq to identify upregulated/downregulated genes linked to H3K4/H3K9 methylation changes .

Q. What experimental designs mitigate hygroscopicity during formulation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.